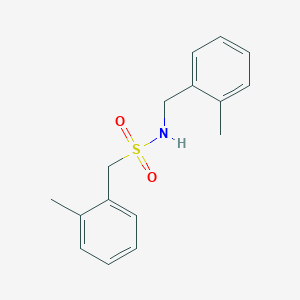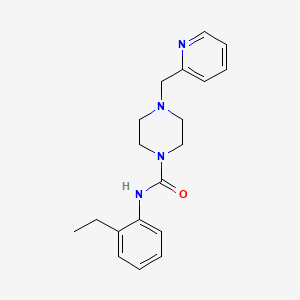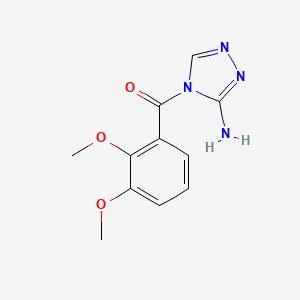![molecular formula C27H31N3S B4629600 9-ethyl-3-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4629600.png)
9-ethyl-3-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)-9H-carbazole
説明
The molecule is part of a broader class of carbazole derivatives, which have been extensively studied for their diverse biological activities and chemical properties. Carbazole derivatives are synthesized starting from carbazole, a nitrogen-containing heterocycle, which is modified through various chemical reactions to introduce different functional groups enhancing its properties and potential applications.
Synthesis Analysis
The synthesis of carbazole derivatives often involves multi-step reactions starting from carbazole. For example, the synthesis of novel carbazole derivatives can begin with the reaction of carbazole with ethyl chloroacetate, leading to ethyl 2-(9H-carbazole-9-yl)acetate. This intermediate can undergo further reactions, such as with semicarbazide followed by cyclization, and then Mannich reaction with piperazine and various aromatic aldehydes to yield targeted carbazole derivatives (Sharma, Kumar, & Pathak, 2014).
Molecular Structure Analysis
The molecular structure of carbazole derivatives, including the one specified, is characterized using various spectroscopic techniques such as UV, FT-IR, 1H-NMR, and mass spectrometry (MS). These techniques provide detailed information on the molecular framework, functional groups, and overall geometry of the compound. Single-crystal X-ray diffraction can offer insights into the crystal structure, revealing the spatial arrangement of atoms and the compound's solid-state properties (Gu et al., 2016).
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of novel carbazole derivatives, including compounds similar to 9-ethyl-3-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)-9H-carbazole, have been extensively studied. These compounds are synthesized starting from carbazole, which reacts with various agents to yield a series of derivatives. These derivatives are then characterized by techniques such as UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis. This foundational work is crucial for understanding the properties and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Sharma, Kumar, & Pathak, 2014).
Biological Evaluation
The biological evaluation of carbazole derivatives reveals their potential in antimicrobial and anticancer applications. For instance, some carbazole derivatives have shown significant antibacterial and antifungal activity, making them candidates for further study in the development of new antimicrobial agents. Additionally, certain derivatives have demonstrated activity against human cancer cell lines, such as the MCF7 breast cancer cell line, indicating their potential use in cancer therapy (Sharma, Kumar, & Pathak, 2014).
Antioxidant and Cytotoxic Agents
The synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, structurally related to the compound , has shown these derivatives to possess significant antioxidant activity. This activity was assessed using bioassays like DPPH and ABTS. Moreover, these compounds were evaluated for their cytotoxic potential against cancer cell lines, indicating their possible application in the development of novel antioxidant and anticancer therapies (Mistry, Patel, Keum, & Kim, 2016).
Photophysical Investigation
The photophysical properties of carbazole derivatives have been investigated, highlighting their potential applications in material science, particularly in organic electronics and light-emitting diodes (LEDs). The study of these properties, including transition dipole moment, extinction coefficient, and fluorescence quantum yield, can lead to the development of new materials for optoelectronic devices (Alsharif, Mukhtar, Asiri, & Khan, 2018).
Electrochromic Properties
The introduction of different acceptor groups and copolymerization with carbazole derivatives has been shown to affect the electrochemical and electrochromic properties of the resulting polymers. These studies pave the way for the use of carbazole-based materials in applications requiring variable optical properties, such as smart windows and displays (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
特性
IUPAC Name |
9-ethyl-3-[[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3S/c1-3-30-26-7-5-4-6-24(26)25-18-22(10-13-27(25)30)20-29-16-14-28(15-17-29)19-21-8-11-23(31-2)12-9-21/h4-13,18H,3,14-17,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMROKTJPJVSMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)SC)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4629522.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4629528.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide](/img/structure/B4629529.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4629531.png)
![3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B4629538.png)

![ethyl 1-(2-methoxy-1-methylethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4629563.png)
![4-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4629569.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629577.png)

![N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4629593.png)


![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629621.png)